molecular formula C18H20O5 B080353 Dibenzo-15-crown-5 CAS No. 14262-60-3

Dibenzo-15-crown-5

Cat. No. B080353
CAS RN: 14262-60-3
M. Wt: 316.3 g/mol
InChI Key: QSBFECWPKSRWNM-UHFFFAOYSA-N
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Description

Dibenzo-15-crown-5 is a type of macrocyclic ether with specific recognition abilities for certain cations. It has been studied for its unique binding properties with various ions and its synthesis through different methods.

Synthesis Analysis

  • Dibenzo-15-crown-5 and related compounds have been synthesized through methods like the condensation of 1,2-bis(o-hydroxyphenoxy)ethane with dichlorides and ditosylates of polyethylene glycols. This synthesis involves Bayer-Villiger oxidations and yields various dibenzo crowns with high specificity for cation binding (Yapar & Erk, 2002).

Molecular Structure Analysis

  • The molecular structure of dibenzo-15-crown-5 has been identified using techniques such as IR, mass, 1H and 13C NMR spectroscopy. This has allowed for a detailed understanding of its recognition of various cations (Yapar & Erk, 2002).

Chemical Reactions and Properties

  • Dibenzo-15-crown-5 demonstrates significant binding abilities with cations like Li+, Na+, K+, Rb+, and Zn2+. The binding affinity varies depending on the size of the macrocyclic ether and the cation radius (Yapar & Erk, 2002).

Physical Properties Analysis

  • The physical properties, including the conformational features of dibenzo-15-crown-5 and its complexes with metal cations, have been explored using NMR spectroscopy and X-ray diffraction. This has provided insights into the stability and selectivity of its complexes (Vedernikov et al., 2010).

Chemical Properties Analysis

  • The chemical properties of dibenzo-15-crown-5, especially in relation to its complexation with various metal cations, have been studied in depth. This includes its ability to form stable complexes with ions like Na+, K+, Rb+, and Cs+, demonstrating its potential as a selective complexing agent (Vedernikov et al., 2010).

Scientific Research Applications

  • Supramolecular Polymers and Aggregation-Induced Emission : Dibenzo[24]crown-8, a variant of Dibenzo-15-crown-5, was used to construct supramolecular polymers that demonstrated reversible assembling-disassembling and tunable aggregation-induced emission by acid-base treatments (Bai et al., 2015).

  • Inclusion Complexes with Cyclotetrachromotropylene : Crown ethers, including 15-crown-5 and Dibenzo[18]crown-6 (a related compound), formed inclusion complexes with cyclotetrachromotropylene in water (Poh & Tan, 1995).

  • Anticoccidial Ionophore Analogues : Benzo-15-crown-5 derivatives were synthesized as rigid cyclic analogues of anticoccidial ionophores, displaying moderate activity in tissue culture (Brown & Foubister, 1979).

  • Cytotoxicity Against Cancer Cells : Novel dibenzo-1,7-diaza-14-crown-4 ethers with γ-piperidone moiety were synthesized and evaluated for cytotoxic activity against human cancer cell lines (Le et al., 2019).

  • Alkali Metal Binding Energies : The study of dibenzo-18-crown-6, closely related to Dibenzo-15-crown-5, provided insights into the binding energies with various alkali metal ions, offering an understanding of ligand-ion interactions (Anderson, Paulsen, & Dearden, 2003).

  • Diffusion Coefficients in Supercritical Carbon Dioxide : The study of diffusion coefficients and retention factors for dibenzo-24-crown-8 and 15-crown-5 ethers in supercritical carbon dioxide highlights their potential in separation processes (Kong et al., 2007).

  • Rare Earth Metal Extraction : Crown ethers including Dibenzo-18-crown-6 were used to extract rare earth ions, demonstrating their effectiveness in metal ion extraction processes (Tsay, Shih, & Wu, 1983).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The rapidly emerging field of hetero-binucleating ligands and the coordination chemistry of the heteronuclear complexes derived from such ligands have prompted an extension of work on the synthesis and redox chemistry of nickel and copper Schiff base complexes towards complexes functionalized with crown ether derivatives . The redox and electronic properties of the transition metal center can be modulated by the size and charge of the hard metal ions bound to the crown ether moiety . These complexes can ultimately be used as sensors (electrochemical and electronic) for alkaline, alkaline earth, and lanthanide metal ions .

properties

IUPAC Name

2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(23),6,8,10,19,21-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-3-7-17-15(5-1)20-11-9-19-10-12-21-16-6-2-4-8-18(16)23-14-13-22-17/h1-8H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBFECWPKSRWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2OCCOC3=CC=CC=C3OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327366
Record name Dibenzo-15-crown-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo-15-crown-5

CAS RN

14262-60-3
Record name Dibenzo-15-crown-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo-15-crown 5-Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
209
Citations
Y Dong, Q Zhu, W Zou, J Fang, Z Yang, T Xu - Separation and Purification …, 2023 - Elsevier
… Here we report a dibenzo-15-crown-5-based polymeric membrane synthesized from … The introduction of dibenzo-15-crown-5 enables PIM-DB15C5-TB to manifest good 6 Li + / 7 Li + …
Number of citations: 0 www.sciencedirect.com
Y Inokuchi, M Kida, T Ebata - The Journal of Physical Chemistry A, 2017 - ACS Publications
… In this study, we measure UV photodissociation (UVPD) spectra of dibenzo-15-crown-5 (DB15C5, Scheme 1) complexes with alkali metal ions, M + ·DB15C5 (M = Li, Na, K, Rb, and Cs), …
Number of citations: 0 pubs.acs.org
GW Buchanan, S Mathias, Y Lear… - Canadian journal of …, 1991 - cdnsciencepub.com
… In view of our interest in the dynamic stereochemistry of related systems (16-18), we present herein the preparation of dibenzo-15-crown-5 ether and its NaNCS complex as well as the …
Number of citations: 0 cdnsciencepub.com
Y Kitamura, S Muramatsu, M Kida… - The Journal of …, 2019 - ACS Publications
The UV photodissociation (UVPD) spectra of Ag + complexes with benzo-18-crown-6 (B18C6), dibenzo-18-crown-6 (DB18C6), and dibenzo-15-crown-5 (DB15C5) [Ag + (B18C6), Ag + (…
Number of citations: 0 pubs.acs.org
M Shamsipur, N Alizadeh, MK Rofouei… - Polish journal of …, 2007 - infona.pl
Complexes of 12-crown-4 (12C4), benzo-12-crown-4 (B12C4), 15-crown-5 (15C5), benzo-15-crown-5 (B15C5) and dibenzo-15-crown-5 (DB15C5) with Li+ ion were investigated by …
Number of citations: 0 www.infona.pl
B Su, Y Shao - Chinese Science Bulletin, 2002 - Springer
… facilitated by dibenzo-15-crown-5 (DB15C5) has been studied at the micro-water/1,2-dichloroethane (water/DCE) interface supported at the tip of a micropipette. Cyclic voltammetric …
Number of citations: 0 link.springer.com
N Alizadeh, M Shamsipur - Journal of the Iranian Chemical …, 2012 - jicr.iau-arak.ac.ir
… In this research, we report the results of the formation constant and rate constant of complex formation of iodine as a typical σ-acceptor with dibenzo-15-crown-5(DB15C5) and benzo-12…
Number of citations: 0 jicr.iau-arak.ac.ir
N Alizadeh - Spectrochimica Acta Part A: Molecular and …, 2011 - Elsevier
Lithium-7 NMR measurements were used to investigate the stoichiometry and stability of Li + complexes with 15-crown-5 (15C5), benzo-15-crown-5 (B15C5), dibenzo-15-crown-5 (…
Number of citations: 0 www.sciencedirect.com
P Kumar - Analytical and Bioanalytical Electrochemistry, 2022 - abechem.com
A composite of multi-walled Carbon nanotube (MWCN) and polyvinyl chloride (PVC) along with a synthesized neutral carrier 4,7-diaza-2,3,8,9-dibenzo-15-crown-5 (I) has been tried for …
Number of citations: 0 www.abechem.com
TR Bhosale, SD Dhengale, PV Anbhule… - Synthetic …, 2019 - Taylor & Francis
… In the present work, we have reported the synthesis of benzimidazoles functionalized crown ether derivatives of 4-formyl benzo-15-crown-5/4,4′-diformyl dibenzo-15-crown-5 and …
Number of citations: 0 www.tandfonline.com

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